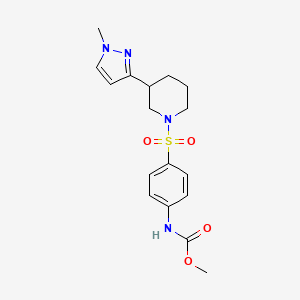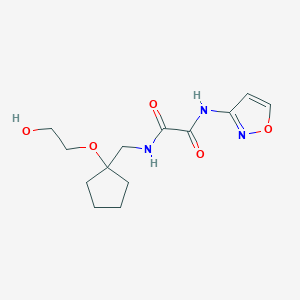
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a tetrahydrofuran moiety linked through a urea functional group
准备方法
The synthesis of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
-
Synthetic Routes
Step 1: Preparation of 4,4-Difluorocyclohexylamine from cyclohexanone via fluorination and subsequent amination.
Step 2: Synthesis of tetrahydrofuran-2-ylmethylamine from tetrahydrofuran through a series of reactions including halogenation and amination.
Step 3: Coupling of 4,4-Difluorocyclohexylamine and tetrahydrofuran-2-ylmethylamine using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to yield the final product.
-
Industrial Production Methods
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the difluorocyclohexyl group, where fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
-
Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary from mild to harsh, depending on the desired transformation.
-
Major Products
- The major products formed depend on the type of reaction. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
科学研究应用
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with applications in drug discovery and development.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Used in the design of novel pharmaceuticals targeting specific diseases.
-
Industry
- Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
- Applied in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Specific binding to target molecules can lead to inhibition or activation of biological pathways.
-
Pathways Involved
- The exact pathways depend on the biological context and the specific application. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease progression.
相似化合物的比较
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(4-Fluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar structure but with only one fluorine atom, potentially leading to different reactivity and biological activity.
1-(4,4-Difluorocyclohexyl)-3-(methyl)urea: Lacks the tetrahydrofuran moiety, which may affect its solubility and interaction with biological targets.
-
Uniqueness
- The presence of both difluorocyclohexyl and tetrahydrofuran groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c13-12(14)5-3-9(4-6-12)16-11(17)15-8-10-2-1-7-18-10/h9-10H,1-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTWVWIIOAAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)



![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2428631.png)
![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)



